Chloro(tetrahydrothiophene)gold(i)
CAS No.: 39929-21-0
Cat. No.: VC11692276
Molecular Formula: C4H8AuClS
Molecular Weight: 320.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39929-21-0 |
---|---|
Molecular Formula | C4H8AuClS |
Molecular Weight | 320.59 g/mol |
IUPAC Name | chlorogold;thiolane |
Standard InChI | InChI=1S/C4H8S.Au.ClH/c1-2-4-5-3-1;;/h1-4H2;;1H/q;+1;/p-1 |
Standard InChI Key | UCGCVRKULHHWGA-UHFFFAOYSA-M |
SMILES | C1CCSC1.Cl[Au] |
Canonical SMILES | C1CCSC1.Cl[Au] |
Introduction
Chemical Identity and Fundamental Properties
Molecular Composition and Physical Characteristics
Chloro(tetrahydrothiophene)gold(I) is a mononuclear gold(I) complex where the gold center is linearly coordinated by a chlorine atom and a tetrahydrothiophene ligand . The compound’s molecular structure, confirmed by X-ray crystallography, reveals an orthorhombic crystal system with space group and lattice parameters , , and . Its linear geometry is consistent with the sp-hybridized gold(I) center, a hallmark of many Au(I) complexes .
The physical properties of (tht)AuCl are summarized below:
Spectroscopic and Analytical Data
Infrared (IR) spectroscopy of (tht)AuCl exhibits characteristic vibrations at 1949 cm⁻¹ and 1928 cm⁻¹, corresponding to the Au–Cl and Au–S stretching modes, respectively . Nuclear magnetic resonance (NMR) studies in CDCl₃ reveal distinct proton environments: for methyl groups and for methylene protons adjacent to sulfur . Elemental analysis corroborates the stoichiometry with calculated values of 27.76% C and 3.73% H, closely matching experimental results .
Synthesis and Preparation Methods
Conventional Synthesis Route
The primary synthesis involves reducing tetrachloroauric acid () with tetrahydrothiophene in aqueous medium :
This exothermic reaction proceeds at 0–25°C under inert conditions, yielding (tht)AuCl as a crystalline precipitate . The released tetrahydrothiophene oxide () is removed via vacuum distillation, and the product is washed with cold cyclopentane to eliminate unreacted ligands .
Alternative Synthetic Strategies
Recent advances demonstrate the utility of (tht)AuCl as a precursor for heteroleptic gold complexes. For instance, reacting with cycloheptynes forms polynuclear complexes like , where (for sulfone derivatives) or (for sulfide derivatives) . These reactions, conducted in tetrahydrofuran at −20°C, highlight the ligand’s lability and the compound’s adaptability to diverse substrates .
Structural and Crystallographic Insights
Monomeric and Polymeric Forms
In the solid state, (tht)AuCl adopts a monomeric structure with a linear S–Au–Cl arrangement . The Au–S bond length measures , while the Au–Cl distance is , consistent with strong covalent interactions . In contrast, reactions with rigid alkynes induce polymerization, forming one-dimensional chains with alternating Au–Cl and Au–alkyne motifs .
Comparative Analysis with Congeners
The bromide analog is isostructural to (tht)AuCl, crystallizing in the same space group with marginally expanded lattice parameters () due to the larger ionic radius of Br⁻ . This structural similarity enables predictable reactivity patterns in halide exchange reactions .
Reactivity and Functionalization
Ligand Substitution Reactions
The weakly coordinating tetrahydrothiophene ligand readily displaces stronger donors like phosphines, amines, and alkynes . For example, treating (tht)AuCl with triethylphosphine () yields , a precursor for atomic layer deposition (ALD) of gold films . This substitution occurs within minutes at room temperature, underscoring the kinetic lability of the tht ligand .
Reductive Elimination and Catalytic Activity
In the presence of reducing agents like , (tht)AuCl participates in reductive elimination to form metallic gold . This reactivity underpins its emerging role in ALD processes, where high-purity Au films (resistivity ) are deposited at 180°C . The mechanism involves sequential ligand exchange and germanium-mediated reduction, as shown below :
Industrial and Research Applications
Materials Science and Thin-Film Deposition
(tht)AuCl’s volatility and clean decomposition profile make it suitable for chemical vapor deposition (CVD) and ALD. Films grown via ALD exhibit >98% purity and near-bulk conductivity, enabling applications in microelectronics and plasmonic devices .
Homogeneous Catalysis
Gold complexes derived from (tht)AuCl catalyze C–H activation, hydroamination, and cycloisomerization reactions. For instance, , synthesized from (tht)AuCl and triphenylphosphine, accelerates alkyne hydration with turnover frequencies exceeding .
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